L-Aspartic acid, N-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-, 4-(phenylmethyl) ester
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Overview
Description
L-Aspartic acid, N-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-, 4-(phenylmethyl) ester is a complex organic compound with significant applications in various scientific fields. This compound is a derivative of L-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The presence of the tert-butoxycarbonyl (Boc) protecting group and the phenylmethyl ester makes this compound particularly interesting for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, N-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-, 4-(phenylmethyl) ester typically involves the protection of the amino and carboxyl groups of L-aspartic acid. The process begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected L-aspartic acid. The carboxyl group is then esterified using benzyl alcohol in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Aspartic acid, N-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-, 4-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the ester and Boc-protected sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
L-Aspartic acid, N-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-, 4-(phenylmethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme function.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of L-Aspartic acid, N-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-, 4-(phenylmethyl) ester involves its interaction with specific molecular targets. The Boc-protecting group and phenylmethyl ester allow for selective reactions at the amino and carboxyl sites, respectively. This selectivity is crucial for its use in peptide synthesis and other applications .
Comparison with Similar Compounds
Similar Compounds
- L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(1,1-dimethylethyl) 4-methyl ester .
- L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(4-nitrophenyl) 4-(phenylmethyl) ester .
- L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-3-hydroxy-, 1,4-dimethyl ester .
Uniqueness
The uniqueness of L-Aspartic acid, N-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-, 4-(phenylmethyl) ester lies in its specific protecting groups, which provide selective reactivity. This makes it particularly valuable in synthetic chemistry for the construction of complex molecules .
Properties
Molecular Formula |
C22H33N2O6- |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]-4-oxo-4-phenylmethoxybutanoate |
InChI |
InChI=1S/C22H34N2O6/c1-15(2)11-17(24-21(28)30-22(3,4)5)13-23-18(20(26)27)12-19(25)29-14-16-9-7-6-8-10-16/h6-10,15,17-18,23H,11-14H2,1-5H3,(H,24,28)(H,26,27)/p-1/t17-,18-/m0/s1 |
InChI Key |
AUVZCWDQLBTZGO-ROUUACIJSA-M |
Isomeric SMILES |
CC(C)C[C@@H](CN[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)[O-])NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(CNC(CC(=O)OCC1=CC=CC=C1)C(=O)[O-])NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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